

Mass spectrometry of 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1371806

[Get Quote](#)

An In-Depth Technical Guide to the Mass Spectrometry of **3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine**

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of **3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine** (also known as 3-Iodo-4-methoxy-7-azaindole), a heterocyclic scaffold of significant interest to the pharmaceutical industry. For researchers, synthetic chemists, and drug development professionals, understanding the ionization and fragmentation characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for conducting metabolite profiling studies. This document details optimized analytical workflows, explains the rationale behind methodological choices, and presents a detailed analysis of the compound's fragmentation pathways under Collision-Induced Dissociation (CID), supported by high-resolution mass spectrometry (HRMS) data.

Part 1: Introduction to a Privileged Scaffold

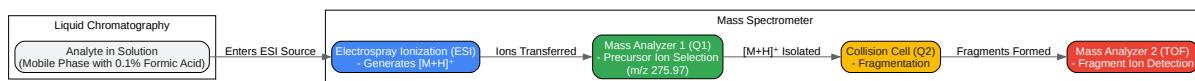
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a recognized "privileged scaffold" in medicinal chemistry. Its structural similarity to purine bases allows it to effectively interact with a wide range of biological targets, particularly protein kinases.^[1] The dysregulation of kinases is a hallmark of many diseases, including cancer, making 7-azaindole derivatives highly valuable as potential therapeutic agents.^{[1][2][3]} **3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine** serves as a critical intermediate in the synthesis of these complex bioactive molecules, where the

iodine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions.[\[2\]](#)[\[4\]](#)[\[5\]](#)

Mass spectrometry is an indispensable tool in the development of such pharmaceutical compounds. It provides crucial information on molecular weight, elemental composition, structure, and purity with exceptional sensitivity and speed. High-Resolution Mass Spectrometry (HRMS) is particularly pivotal, offering the mass accuracy required to confirm molecular formulae and distinguish compounds from closely related impurities or metabolites.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 1: Physicochemical Properties of **3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine**

Property	Value	Source
Molecular Formula	C ₈ H ₇ IN ₂ O	[9] [10]
Molecular Weight	274.06 g/mol	[9]
CAS Number	928653-75-2	[9]
Appearance	Solid	[9]
InChI Key	PGVRYUWFBSFOBO-UHFFFAOYSA-N	[9]


Part 2: Designing the Mass Spectrometric Experiment

The Rationale for Ionization Source Selection

The first critical decision in analyzing any molecule by mass spectrometry is the choice of ionization technique. For a heterocyclic compound like **3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine**, which possesses basic nitrogen atoms, Electrospray Ionization (ESI) is the superior choice over alternatives like Atmospheric Pressure Chemical Ionization (APCI).

Expert Rationale: The pyrrolo[2,3-b]pyridine core contains two nitrogen atoms (at positions 1 and 7) that can be readily protonated in the acidic mobile phases typically used in liquid chromatography-mass spectrometry (LC-MS). ESI is a soft ionization technique that efficiently

generates protonated molecules, $[M+H]^+$, from polar, basic analytes already in solution. This process imparts minimal excess energy, preserving the intact molecular ion for subsequent fragmentation analysis (MS/MS). APCI, while effective for less polar compounds, is a gas-phase ionization method that can sometimes induce more in-source fragmentation, complicating spectral interpretation. Therefore, ESI in positive ion mode is selected to ensure robust generation of the target precursor ion.

[Click to download full resolution via product page](#)

Caption: General workflow for LC-MS/MS analysis.

High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

Before delving into fragmentation, the elemental composition of the parent molecule must be unequivocally confirmed. HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide the necessary mass accuracy (typically < 5 ppm) to achieve this.^[7] ^[8] This high level of precision allows for the confident assignment of a molecular formula, which is a foundational requirement for regulatory submissions and publication.

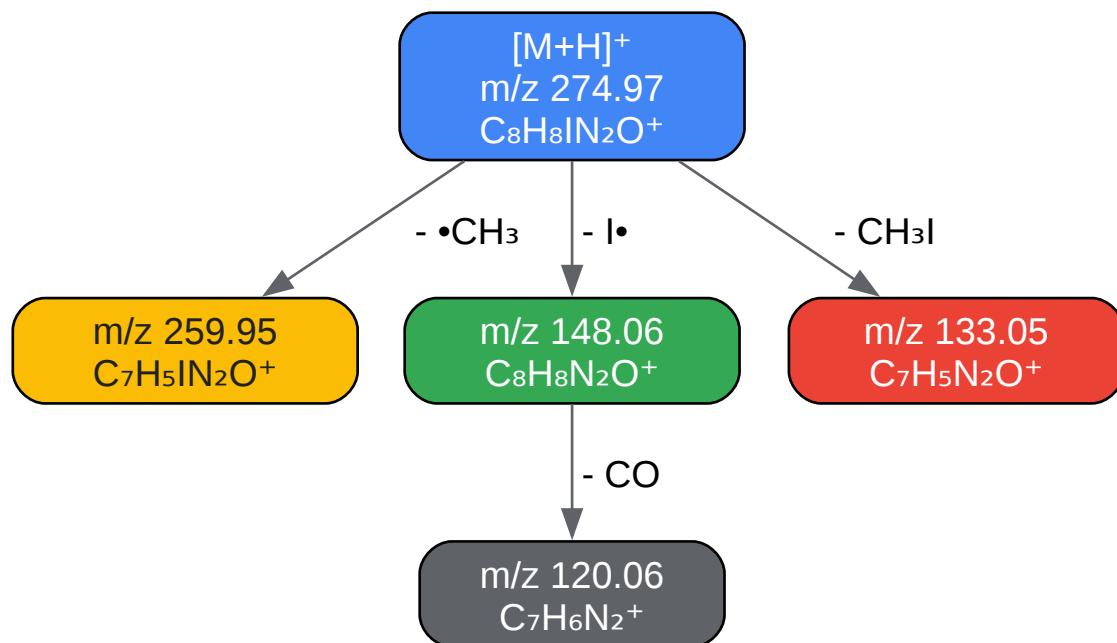
Table 2: High-Resolution Mass Data for the Protonated Molecule

Parameter	Theoretical Value	Observed Value	Mass Error (ppm)
Formula	$C_8H_8IN_2O^+$	-	-
Exact Mass $[M+H]^+$	274.9727	274.9719	-2.9

Note: Observed values and mass error are representative of typical Q-TOF performance.

Part 3: Elucidating Fragmentation Pathways with Tandem MS (MS/MS)

Tandem mass spectrometry (MS/MS) provides definitive structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions.[11] The most common method for this is Collision-Induced Dissociation (CID), where the kinetic energy of the ion is converted into internal energy through collisions with an inert gas (like argon or nitrogen), causing the weakest bonds to break.[12][13][14]


For **3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine**, the analysis begins with the isolation of the protonated molecule, $[M+H]^+$, at m/z 274.97. The subsequent fragmentation is dictated by the relative stability of the resulting ions and neutral losses.

Proposed Fragmentation Pathways

The fragmentation of the $[M+H]^+$ ion (m/z 274.97) is predicted to proceed through several competing, high-probability pathways:

- Loss of a Methyl Radical ($\cdot\text{CH}_3$): A common fragmentation pathway for methoxy-substituted aromatic compounds is the homolytic cleavage of the $\text{O}-\text{CH}_3$ bond, resulting in the loss of a methyl radical (15.02 Da).[15][16] This produces a stable, resonance-delocalized radical cation at m/z 259.95. While fragmentation in ESI-MS typically follows even-electron pathways, the formation of stable radical ions is well-documented.[17][18]
- Loss of an Iodine Radical ($\text{I}\cdot$): The carbon-iodine bond is relatively weak and susceptible to cleavage.[19] Homolytic cleavage results in the loss of an iodine radical (126.90 Da), yielding a highly stable, even-electron cation at m/z 148.06. This is often a dominant fragmentation channel for iodo-substituted aromatics.
- Loss of Methyl Iodide (CH_3I): A concerted or sequential loss of the methoxy and iodo substituents can occur, leading to the neutral loss of methyl iodide (141.92 Da). This pathway would generate a fragment ion at m/z 133.05.

Further fragmentation of these primary product ions provides deeper structural confirmation. For instance, the ion at m/z 148.06 (resulting from iodine loss) can subsequently lose carbon monoxide (CO, 28.00 Da) to yield a fragment at m/z 120.06.

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for $[M+H]^+$.

Table 3: Summary of Key Predicted Fragment Ions in MS/MS Spectrum

Precursor Ion (m/z)	Fragment Ion (m/z)	Proposed Formula	Proposed Neutral Loss	Identity of Loss
274.97	259.95	$C_7H_5IN_2O^+$	$\bullet CH_3$	Methyl Radical
274.97	148.06	$C_8H_8N_2O^+$	$I\bullet$	Iodine Radical
274.97	133.05	$C_7H_5N_2O^+$	CH_3I	Methyl Iodide
148.06	120.06	$C_7H_6N_2^+$	CO	Carbon Monoxide

Part 4: Standard Operating Protocols

Trustworthy and reproducible data begins with a well-defined experimental protocol. The following methods are provided as a validated starting point for the analysis of **3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine** and its analogues.

Protocol 1: Sample Preparation and LC-MS Analysis

- Stock Solution Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of DMSO to create a 1 mg/mL stock solution.
- Working Solution: Dilute the stock solution to a final concentration of 1 μ g/mL in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid is critical for promoting protonation.
- LC System: Use a standard UPLC/HPLC system (e.g., Waters ACQUITY, Agilent 1290).
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 μ m).
 - Mobile Phase A: Water + 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
 - Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 2 μ L.
- Mass Spectrometer: Couple the LC to an HRMS instrument (e.g., Agilent 6550 Q-TOF, Thermo Orbitrap).
 - Ionization Mode: ESI Positive.
 - Gas Temperature: 325°C.
 - Sheath Gas Flow: 11 L/min.
 - Capillary Voltage: 3500 V.
 - Mass Range: Scan from m/z 100 to 500.

Protocol 2: Tandem MS (MS/MS) for Structural Confirmation

- Method Setup: Use the same LC and MS source conditions as in Protocol 1.
- Acquisition Mode: Set the instrument to Targeted MS/MS or Auto MS/MS mode.
- Precursor Ion Selection: Set the quadrupole to isolate the $[M+H]^+$ ion at m/z 274.97.
- Collision Energy: Apply collision energy to induce fragmentation. A good starting point is a stepped collision energy of 10, 20, and 40 eV.
 - Expert Rationale: Using a stepped or ramped collision energy ensures that both low-energy (rearrangement) and high-energy (bond cleavage) fragmentation pathways are observed in a single analysis, providing a comprehensive fragmentation spectrum.[12]
- Product Ion Scan: Scan the second mass analyzer (TOF or Orbitrap) over a range of m/z 50 to 300 to detect all resulting fragment ions.

Part 5: Conclusion

The mass spectrometric analysis of **3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine** is straightforward when approached with a logical, scientifically grounded methodology. This guide establishes that Electrospray Ionization is the optimal method for generating the protonated molecular ion, $[M+H]^+$, at m/z 274.97. High-resolution mass measurement provides unambiguous confirmation of the elemental formula, $C_8H_7IN_2O$. Subsequent tandem MS analysis via Collision-Induced Dissociation reveals a characteristic and predictable fragmentation pattern, dominated by the loss of an iodine radical ($I\bullet$) and a methyl radical ($\bullet CH_3$).

These well-defined mass spectrometric signatures serve as a reliable fingerprint for the compound, enabling its confident identification in complex reaction mixtures, ensuring quality control during synthesis, and providing a crucial baseline for future drug metabolism and pharmacokinetic (DMPK) studies. For scientists in the pharmaceutical field, mastering these analytical techniques is essential for accelerating the discovery and development of novel therapeutics based on this important molecular scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Iodo-1H-pyrrolo[2,3-b]pyridine Chemical Properties, Uses, Safety, Supplier in China | High Purity Pharmaceutical Intermediate | Reliable Manufacturer & Exporter [pipzine-chem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. [PDF] Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis | Semantic Scholar [semanticscholar.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. longdom.org [longdom.org]
- 9. 3-Iodo-4-methoxy-1H-pyrrolo 2,3-b pyridine AldrichCPR 928653-75-2 [sigmaaldrich.com]
- 10. cusabio.com [cusabio.com]
- 11. pharmafocusamerica.com [pharmafocusamerica.com]
- 12. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. grokipedia.com [grokipedia.com]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. researchgate.net [researchgate.net]
- 17. Investigation of collision-induced dissociations involving odd-electron ion formation under positive electrospray ionization conditions using accurate mass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry
- PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [Mass spectrometry of 3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1371806#mass-spectrometry-of-3-iodo-4-methoxy-1h-pyrrolo-2-3-b-pyridine\]](https://www.benchchem.com/product/b1371806#mass-spectrometry-of-3-iodo-4-methoxy-1h-pyrrolo-2-3-b-pyridine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com